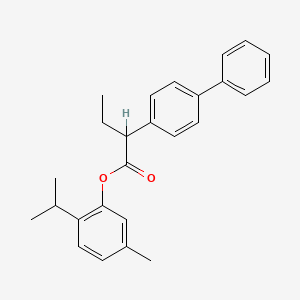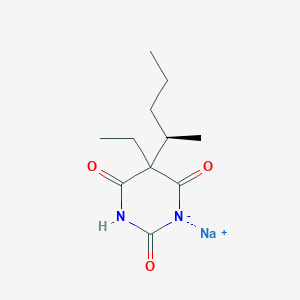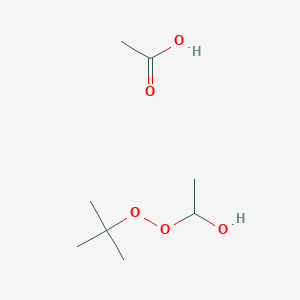
Acetic acid;1-tert-butylperoxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-tert-butylperoxyethanol is an organic compound with the molecular formula C6H12O4. It is a peroxy ester, which means it contains a peroxide group (–O–O–) bonded to an ester group. This compound is known for its applications in organic synthesis and as an oxidizing agent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;1-tert-butylperoxyethanol can be synthesized through the copper-catalyzed oxidative coupling of benzyl cyanides with tert-butyl hydroperoxide. This reaction is typically performed under solvent-free conditions at room temperature, resulting in good to excellent yields . Another method involves the esterification of acetic acid with tert-butyl hydroperoxide in the presence of a base .
Industrial Production Methods
Industrial production of this compound often involves the use of tert-butyl hydroperoxide and acetic acid as starting materials. The reaction is catalyzed by a base, and the process is optimized for high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-tert-butylperoxyethanol undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Reduction: It can be reduced to form alcohols and other derivatives.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tert-butyl hydroperoxide, acetic acid, and various bases. Reaction conditions often involve room temperature and solvent-free environments to maximize efficiency and yield .
Major Products Formed
The major products formed from reactions involving this compound include tert-butyl esters, alcohols, and other oxidized organic compounds .
Scientific Research Applications
Acetic acid;1-tert-butylperoxyethanol has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Industry: It is used in the production of fine chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of acetic acid;1-tert-butylperoxyethanol involves the generation of reactive oxygen species (ROS) through the decomposition of the peroxide group. These ROS can oxidize various substrates, leading to the formation of oxidized products. The molecular targets and pathways involved include oxidative stress pathways and the activation of specific enzymes that facilitate oxidation reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl hydroperoxide: Similar in structure but lacks the ester group.
Acetic acid: Similar in structure but lacks the peroxide group.
tert-Butyl peracetate: Another peroxy ester with similar oxidizing properties.
Uniqueness
Acetic acid;1-tert-butylperoxyethanol is unique due to its combination of peroxide and ester functionalities, which allows it to participate in a wide range of chemical reactions. Its ability to act as both an oxidizing agent and a reagent in organic synthesis makes it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
24257-46-3 |
|---|---|
Molecular Formula |
C8H18O5 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
acetic acid;1-tert-butylperoxyethanol |
InChI |
InChI=1S/C6H14O3.C2H4O2/c1-5(7)8-9-6(2,3)4;1-2(3)4/h5,7H,1-4H3;1H3,(H,3,4) |
InChI Key |
MDRHUSPJGJPPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(O)OOC(C)(C)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(2R)-2-Amino-2-carboxyethyl]sulfanyl}-2-methylbutanoic acid](/img/structure/B14702196.png)
![4,4'-Methylenebis[2,6-di(propan-2-yl)phenol]](/img/structure/B14702199.png)
![[Oxydi(4,1-phenylene)]bis[(4-nitrophenyl)methanone]](/img/structure/B14702207.png)

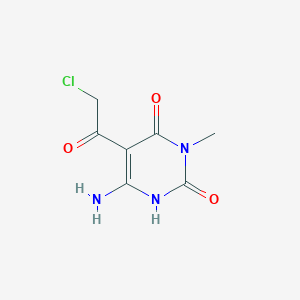
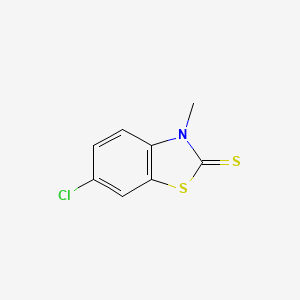
![6-(3-Hydroxyquinolin-2-yl)-1H-indeno[5,6-c]furan-1,3,5,7(6H)-tetrone](/img/structure/B14702219.png)
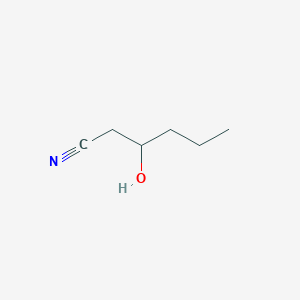
![2-{2-[4-(Dimethylamino)phenyl]ethenyl}-3-methyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14702235.png)
![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
![6,10-Dithiaspiro[4.5]decane](/img/structure/B14702258.png)
